Cas no 2975-80-6 (10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol)
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol Chemical and Physical Properties
Names and Identifiers
-
- 6,11-dihydro-5H-dibenzo[1,2-a:1',2'-e][7]annulen-11-ylmethanol
- SureCN9875531
- 10,11-dihydro-5H-dibenzo<
- a,d>
- cycloheptene-5-methanol
- 1:2,5:6-Dibenzocyclohepta-1,5-dienyl-7-methanol
- 10,11-DIHYDRO-5H-DIBENZO[A,D]CYCLOHEPTENE-5-METHANOL
- 10,11-dihydro-5H-dibenzo[a,d]cycloheptane-5ylmethanol
- PB35075
- cyclohepten-5-methanol
- 10,11-Dihydro-5H-dibenzo-[a,d]cycloheptene-5-methanol
- 10,11-Dihydro-5H-dibenzo< a,d> cyclohepten-5-methanol
- 10,11-dihydro-5H-dibenzo< a,d> cycloheptene-5-methanol
- AS-34153
- SCHEMBL9875531
- (10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methanol
- CS-0052650
- 2975-80-6
- AKOS025291028
- 5H-Dibenzo[a,d]cycloheptene-5-methanol, 10,11-dihydro-
- MFCD22573382
- CAA97580
- SY318906
- 2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanol
- 10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol
-
- MDL: MFCD22573382
- Inchi: 1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2
- InChI Key: NARLNRIFIJXMSO-UHFFFAOYSA-N
- SMILES: OCC1C2C=CC=CC=2CCC2C=CC=CC1=2
Computed Properties
- Exact Mass: 224.120115130g/mol
- Monoisotopic Mass: 224.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2Ų
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM107725-500mg |
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol |
2975-80-6 | 95+% | 500mg |
$404 | 2021-06-17 | |
| Chemenu | CM107725-1g |
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol |
2975-80-6 | 95+% | 1g |
$605 | 2021-06-17 | |
| Chemenu | CM107725-5g |
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol |
2975-80-6 | 95+% | 5g |
$1815 | 2021-06-17 | |
| Alichem | A019092827-250mg |
(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methanol |
2975-80-6 | 95% | 250mg |
$309.00 | 2023-09-02 | |
| Alichem | A019092827-1g |
(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methanol |
2975-80-6 | 95% | 1g |
$727.50 | 2023-09-02 | |
| Alichem | A019092827-5g |
(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methanol |
2975-80-6 | 95% | 5g |
$2304.75 | 2023-09-02 | |
| Chemenu | CM107725-1g |
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol |
2975-80-6 | 95%+ | 1g |
$666 | 2022-06-11 | |
| eNovation Chemicals LLC | D497036-500MG |
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol |
2975-80-6 | 97% | 500mg |
$380 | 2024-05-23 | |
| eNovation Chemicals LLC | D497036-1G |
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol |
2975-80-6 | 97% | 1g |
$575 | 2024-05-23 | |
| eNovation Chemicals LLC | D497036-5G |
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol |
2975-80-6 | 97% | 5g |
$1725 | 2024-05-23 |
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol Suppliers
10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 10,11-dihydro-5h-dibenzo[a,d]cycloheptene-5-methanol
Professional Introduction to 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol (CAS No. 2975-80-6)
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol, identified by its Chemical Abstracts Service (CAS) number 2975-80-6, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This tricyclic aromatic alcohol belongs to the benzodioxane class and has garnered attention due to its structural complexity and potential biological activities. The compound’s unique framework, featuring a fused cycloheptene ring system with two benzene rings, positions it as a promising scaffold for drug discovery initiatives.
The chemical structure of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol consists of a central cycloheptene ring substituted with two benzene rings at the 1 and 2 positions, forming a dibenzo[a,d]cycloheptene core. The presence of a hydroxymethyl (-CH₂OH) group at the 5-position introduces a polar functional moiety, enhancing solubility and reactivity. This structural motif is reminiscent of natural products such as resorcylic acid derivatives, which have been extensively studied for their pharmacological properties.
In recent years, the pharmaceutical industry has shown increasing interest in tricyclic compounds due to their favorable pharmacokinetic profiles and reduced metabolic clearance. The dibenzo[a,d]cycloheptene scaffold is particularly noteworthy for its potential to interact with various biological targets, including enzymes and receptors involved in pain modulation, neurodegenerative diseases, and inflammation. The hydroxymethyl group further allows for modifications through esterification or glycosylation, expanding its synthetic versatility.
One of the most compelling aspects of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol is its reported biological activity. Preclinical studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). These findings align with the growing demand for novel therapeutic agents that target chronic inflammatory conditions without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The compound’s mechanism of action appears to involve modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are central to the transcriptional regulation of inflammatory genes. By selectively inhibiting NF-κB activation, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol and its analogs may offer a more targeted approach to managing inflammation while minimizing systemic toxicity. This has led to investigations into its potential applications in treating rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer where NF-κB dysregulation plays a critical role.
Recent advances in computational chemistry have accelerated the discovery process for compounds like 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol. Molecular docking simulations have identified key interactions between this scaffold and protein targets such as cyclooxygenase (COX) enzymes and lipoxygenase (LOX) enzymes, which are pivotal in the production of pro-inflammatory mediators. These virtual screening approaches have enabled researchers to optimize the compound’s structure for enhanced binding affinity and selectivity.
The synthesis of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol presents both challenges and opportunities for medicinal chemists. Traditional synthetic routes often involve multi-step cyclization reactions followed by functional group interconversions. However, recent methodologies have leveraged transition metal-catalyzed cross-coupling reactions to streamline the process, reducing reaction times and improving yields. For instance, palladium-catalyzed Buchwald-Hartwig amination has been employed to construct the dibenzo core efficiently.
The hydroxymethyl group at the 5-position offers additional synthetic handles for further derivatization. Researchers have explored various strategies to enhance the compound’s bioavailability and metabolic stability through modifications such as esterification or amidation. These derivatives have shown promise in preclinical models by improving pharmacokinetic profiles while maintaining biological activity.
The pharmaceutical industry’s focus on sustainable drug development has also influenced research into 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol. Green chemistry principles have been applied to optimize synthetic pathways using environmentally benign solvents and catalysts. For example, biocatalytic approaches employing engineered enzymes have been investigated as alternatives to traditional chemical transformations.
Future directions in the study of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol include exploring its potential as an intermediate in the synthesis of more complex drug candidates. By incorporating additional functional groups or heterocyclic moieties into its structure, researchers aim to develop novel therapeutics with expanded therapeutic windows and improved patient outcomes. Additionally, investigating the compound’s interaction with other biological pathways may uncover new applications beyond inflammation management.
The growing body of evidence supporting the biological relevance of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol underscores its significance as a pharmacological scaffold. As research continues to uncover new derivatives and applications, this compound is poised to play an increasingly important role in addressing some of today’s most pressing medical challenges. The combination of structural complexity with demonstrated biological activity makes it a cornerstone in modern drug discovery efforts.
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